An In-Depth Technical Guide to 3-Ethynyl-6-methylpyridazine: Chemical Properties and Structure
An In-Depth Technical Guide to 3-Ethynyl-6-methylpyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
The chemical structure and key identifiers of 3-Ethynyl-6-methylpyridazine are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-Ethynyl-6-methylpyridazine | - |
| CAS Number | 77778-20-2 | Ark Pharma Scientific Limited |
| Molecular Formula | C₇H₆N₂ | Ark Pharma Scientific Limited |
| Molecular Weight | 118.14 g/mol | BLD Pharm |
| SMILES | CC1=NN=C(C#C)C=C1 | BLD Pharm |
| InChI Key | Not available | - |
At present, experimentally determined physical properties such as melting point, boiling point, and solubility for 3-Ethynyl-6-methylpyridazine are not reported in readily accessible scientific literature. Commercial suppliers indicate that the compound should be stored in a dry, sealed container at 2-8°C.[2]
Synthesis
A definitive, published experimental protocol for the synthesis of 3-Ethynyl-6-methylpyridazine is not currently available. However, based on established synthetic methodologies for similar compounds, a plausible and efficient route involves a Sonogashira cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
The proposed synthetic pathway would likely proceed in two steps:
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Sonogashira Coupling: Reaction of a 3-halo-6-methylpyridazine (e.g., 3-chloro- or 3-bromo-6-methylpyridazine) with a protected alkyne, such as trimethylsilylacetylene (TMSA). This step would be catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a suitable base (e.g., triethylamine or diisopropylamine).
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Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the resulting 3-((trimethylsilyl)ethynyl)-6-methylpyridazine to yield the final product. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., potassium carbonate in methanol).
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of 3-Ethynyl-6-methylpyridazine.
Spectroscopic Data
While specific, experimentally verified spectra for 3-Ethynyl-6-methylpyridazine are not published, commercial vendors suggest the availability of NMR, HPLC, and LC-MS data for their products.[2] Researchers are advised to request certificates of analysis from suppliers for detailed spectroscopic information.
Based on the chemical structure, the following characteristic signals would be expected in the respective spectra:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two doublets in the aromatic region for the pyridazine ring protons.- A singlet for the acetylenic proton (C≡CH). |
| ¹³C NMR | - A signal for the methyl carbon (CH₃).- Four signals in the aromatic region for the pyridazine ring carbons.- Two signals for the alkyne carbons (C≡C). |
| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C stretch.- C-H stretching and bending vibrations for the methyl and aromatic groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 118.14. |
Potential Applications in Drug Discovery
The pyridazine core is a key structural component in a number of biologically active compounds and approved pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Pyridazine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.
Pyridazine-Containing Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. Several kinase inhibitors incorporating a pyridazine scaffold have been developed. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases.
Caption: General signaling pathway inhibition by a pyridazine-based kinase inhibitor.
While the specific biological targets of 3-Ethynyl-6-methylpyridazine are unknown, its structure presents opportunities for further chemical modification to explore its potential as a kinase inhibitor or for other therapeutic applications. The ethynyl group, in particular, can serve as a versatile handle for further functionalization via "click chemistry" or other coupling reactions to generate a library of derivatives for biological screening.
Conclusion
3-Ethynyl-6-methylpyridazine is a pyridazine derivative with potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and biological properties are currently limited in the public domain, its synthesis is feasible through established methods like the Sonogashira coupling. The structural features of this compound, particularly the pyridazine core and the reactive ethynyl group, make it an attractive building block for the development of novel compounds with potential therapeutic value. Further research is warranted to fully characterize this molecule and explore its biological activity.

